molecular formula C78H95N9O20 B12390018 SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3

货号: B12390018
分子量: 1478.6 g/mol
InChI 键: CNYMUXFAKRSPCQ-BWZHNGFGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is a complex chemical compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is a derivative of SN38, which is a potent topoisomerase I inhibitor and an active metabolite of irinotecan. SN38 is known for its strong anti-tumor activity, but its clinical application is limited due to its poor solubility and stability. The modification of SN38 into this compound aims to enhance its solubility, stability, and targeted delivery to tumor cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 involves multiple steps, starting with the preparation of SN38. The key steps include:

    SN38 Synthesis: SN38 is synthesized from camptothecin through a series of chemical reactions, including esterification and hydrolysis.

    Conjugation with PAB-Lys(MMT): SN38 is then conjugated with para-aminobenzoic acid (PAB) and lysine (Lys) protected with methoxytrityl (MMT) group. This step involves the formation of an amide bond between SN38 and PAB-Lys(MMT).

    Oxydiacetamide Linkage: The conjugate is further linked with oxydiacetamide, which serves as a spacer to enhance the flexibility and solubility of the compound.

    PEGylation: Finally, the compound is PEGylated with polyethylene glycol (PEG8) to improve its solubility and stability. The PEGylation process involves the reaction of the oxydiacetamide-linked conjugate with PEG8-N3 under specific conditions.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and reaction time to maximize yield and purity.

    Purification: Using techniques such as chromatography and crystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

化学反应分析

Conjugation Reactions for ADC Assembly

The azide-terminated PEG8 spacer enables bioorthogonal "click chemistry" for antibody coupling:

Drug Release Mechanisms

The linker incorporates enzymatically cleavable and pH-sensitive motifs for controlled SN38 release:

Table 3: Cleavage Reactions and Triggers

MechanismCleavage SiteConditionsOutcome
Lysosomal ProteolysisPhe-Lys dipeptideCathepsin B in lysosomes Releases SN38 via amide bond hydrolysis
Acid HydrolysisOxydiacetamide linkerLow pH (tumor microenvironment)Breaks ether bonds for payload release
MMT DeprotectionMMT-protected lysine1% TFA in DCM Exposes amino group for further functionalization

Stability and Reactivity Considerations

  • Lactone ring stability : SN38’s lactone form is pH-sensitive; formulations require buffered solutions (pH 4–6) to prevent hydrolysis to the inactive carboxylate .

  • Storage conditions : Solutions in DMSO (100 mg/mL) remain stable for 1 month at -20°C, with degradation observed upon repeated freeze-thaw cycles .

Experimental Optimization Insights

  • Reaction duration : Carbonate formation with MC-Phe-Lys(MMT)-PABOH requires <5 min to prevent maleimide decomposition .

  • Solubility management : PEG8 spacer enables DMSO solubility up to 67.63 mM, critical for in vivo formulation .

This compound’s multifunctional design supports precision oncology applications, balancing synthetic complexity with controlled drug release.

科学研究应用

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex chemical reactions and mechanisms.

    Biology: Employed in cell biology research to study its effects on cell proliferation and apoptosis.

    Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeted drug delivery systems. The compound has shown promise in preclinical studies for its ability to selectively target tumor cells and enhance the efficacy of chemotherapy.

    Industry: Utilized in the development of advanced drug delivery systems and nanomedicine.

作用机制

The mechanism of action of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 involves several key steps:

    Cellular Uptake: The PEGylation enhances the solubility and stability of the compound, facilitating its uptake by tumor cells.

    Release of SN38: Once inside the tumor cells, the compound undergoes enzymatic cleavage to release the active SN38.

    Inhibition of Topoisomerase I: SN38 inhibits topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and ultimately induces apoptosis in tumor cells.

相似化合物的比较

Similar Compounds

    Irinotecan: A prodrug of SN38, used in chemotherapy.

    Topotecan: Another topoisomerase I inhibitor with similar anti-tumor activity.

    Camptothecin: The parent compound from which SN38 is derived.

Uniqueness

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is unique due to its enhanced solubility, stability, and targeted delivery properties. The PEGylation and specific linkages in the compound improve its pharmacokinetic profile and reduce side effects compared to similar compounds.

生物活性

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is a novel compound derived from SN38, a potent analog of camptothecin, designed for use in antibody-drug conjugates (ADCs). This compound aims to enhance the therapeutic efficacy of SN38 while mitigating its inherent toxicity and solubility issues. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

1. Overview of SN38 and Its Challenges

SN38, the active metabolite of irinotecan, is recognized for its strong antitumor activity, particularly against colorectal cancer. However, its clinical application is limited due to:

  • Poor water solubility : This hampers effective formulation and delivery.
  • High toxicity : Direct administration can lead to severe side effects.

This compound incorporates several components that facilitate its function as an ADC linker:

  • PAB (p-Aminobenzyl) : Serves as a cleavable linker that can release the active drug in response to specific conditions within the tumor microenvironment.
  • Lys(MMT) : Provides stability and enhances solubility.
  • PEG8 : Increases hydrophilicity and aids in reducing immunogenicity.

The mechanism of action involves selective targeting of cancer cells via antibodies linked to this compound, followed by internalization and release of SN38 inside the tumor cells, leading to apoptosis through inhibition of topoisomerase I.

3.1 Efficacy in Tumor Models

Recent studies have evaluated the efficacy of this compound in various tumor models:

Study Tumor Model Dosage (mg/kg) Outcome
CD-1 mice (SK-LMS-1)33Significant tumor growth inhibition with low toxicity compared to DOX.
Colorectal cancer modelsVariousEnhanced pharmacokinetics and superior antitumor efficacy compared to irinotecan.

3.2 Pharmacokinetics

Pharmacokinetic studies demonstrated that formulations containing this compound exhibited improved absorption and distribution profiles compared to traditional SN38 formulations:

  • Maximum Tolerated Dose (MTD) :
    • SPESN38-5 showed MTD of 250 mg/kg orally.
    • SPESN38-8 had MTD of 45 mg/kg intravenously, indicating a favorable safety profile for further clinical development .

4.1 Clinical Relevance

In a preclinical study involving ADCs utilizing this compound:

  • The ADC demonstrated a significant reduction in tumor size with minimal systemic toxicity.
  • The study highlighted the potential for this compound to improve therapeutic indices in comparison to

属性

分子式

C78H95N9O20

分子量

1478.6 g/mol

IUPAC 名称

[4-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate

InChI

InChI=1S/C78H95N9O20/c1-4-62-63-48-60(88)25-28-67(63)85-72-64(62)50-87-69(72)49-66-65(74(87)92)52-105-75(93)77(66,5-2)107-76(94)106-51-55-19-23-59(24-20-55)83-73(91)68(18-12-13-29-81-78(56-14-8-6-9-15-56,57-16-10-7-11-17-57)58-21-26-61(95-3)27-22-58)84-71(90)54-104-53-70(89)80-30-32-96-34-36-98-38-40-100-42-44-102-46-47-103-45-43-101-41-39-99-37-35-97-33-31-82-86-79/h6-11,14-17,19-28,48-49,68,81,88H,4-5,12-13,18,29-47,50-54H2,1-3H3,(H,80,89)(H,83,91)(H,84,90)/t68-,77-/m0/s1

InChI 键

CNYMUXFAKRSPCQ-BWZHNGFGSA-N

手性 SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O

规范 SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。